molecular formula C18H19NO3 B2811378 2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate CAS No. 876528-09-5

2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate

Cat. No.: B2811378
CAS No.: 876528-09-5
M. Wt: 297.354
InChI Key: YTJZMPZKBJOQAY-UHFFFAOYSA-N
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Description

2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate typically involves the reaction of 2-methylbenzoic acid with 2-amino-1-phenylethanol under specific conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding ester. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-methylbenzoate
  • 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-morpholinecarbodithioate

Uniqueness

Compared to similar compounds, 2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. For example, the presence of the 2-methylbenzoate group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-8-6-7-11-16(13)18(21)22-12-17(20)19-14(2)15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJZMPZKBJOQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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